molecular formula C19H21N3O3 B2870068 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097912-48-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2870068
CAS No.: 2097912-48-4
M. Wt: 339.395
InChI Key: NXNMWRFABOWILG-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group, a hydroxyethyl linker, and a furan-substituted phenyl moiety. Its structure comprises:

  • Carboxamide group: May participate in hydrogen bonding, affecting receptor interactions or solubility.
  • 2-Hydroxyethyl linker: Introduces hydrophilicity and conformational flexibility.
  • 4-(Furan-2-yl)phenyl substituent: The furan ring’s electron-rich nature could modulate electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-18(13(2)22(3)21-12)19(24)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-25-17/h4-10,16,23H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNMWRFABOWILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazoline Derivatives ()

The Molecules (2013) study reports four N-substituted pyrazoline compounds with halogenated aryl groups (Table 1). While pyrazolines (dihydro-pyrazoles) differ in ring saturation, their substituent profiles offer insights for comparison:

Compound Core Structure Key Substituents Functional Implications
Target Compound Pyrazole Furan-2-ylphenyl, hydroxyethyl, carboxamide Enhanced hydrophilicity; potential for π-π interactions via furan
1–4 () Pyrazoline Halogenated phenyl (F, Br, Cl), carbonyl Increased lipophilicity; halogen atoms may improve binding to hydrophobic pockets

Key Differences :

  • Substituent Effects : The target’s furan moiety contrasts with halogenated phenyl groups in . Furan’s oxygen atom may confer hydrogen-bonding capacity, whereas halogens (F, Br, Cl) enhance electronegativity and lipophilicity.

GPCR-Targeting Analogues ()

The G蛋白偶联受体与离子通道指南 (2011) lists compounds like CGP12177A and L748337, which share hydroxyalkylamine linkers and aryl groups.

Compound Core Structure Key Features Relevance to Target Compound
CGP12177A Benzimidazolone Hydroxypropyl linker, tert-butylamine Hydroxyethyl linker in the target compound may mimic GPCR-binding conformations
L748337 Sulfonamide Hydroxypropoxy-phenyl, acetamide Carboxamide group in the target could engage similar hydrogen-bonding networks

Functional Insights :

  • The carboxamide group’s polarity aligns with sulfonamide/acetyl motifs in , which are critical for solubility and target affinity.

Research Findings and Hypotheses

Physicochemical Properties

  • Solubility : The hydroxyethyl and carboxamide groups likely improve aqueous solubility compared to halogenated pyrazolines (), which prioritize lipophilicity.
  • Metabolic Stability : The 1,3,5-trimethylpyrazole core may resist oxidative metabolism better than pyrazolines, which are prone to ring-opening reactions.

Preparation Methods

Pyrazole Core Functionalization

The 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid ester is synthesized via Vilsmeier-Haack formylation followed by esterification.

  • Step 1 : Formylation of 1,3,5-trimethyl-1H-pyrazole using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) yields the 4-carbaldehyde derivative.
  • Step 2 : Oxidation of the aldehyde to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄).
  • Step 3 : Esterification with methanol or ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

Reaction Conditions :

Step Reagents/Conditions Yield
1 POCl₃, DMF, 0–5°C 85%
2 KMnO₄, H₂SO₄, 60°C 78%
3 SOCl₂, MeOH, reflux 90%

Key Insight: The ester intermediate is critical for downstream aminolysis, as direct use of carboxylic acids may require coupling agents.

Synthesis of 2-[4-(Furan-2-yl)Phenyl]-2-Hydroxyethylamine

Reductive Amination Strategy

The amine intermediate is prepared via reductive amination of 4-(furan-2-yl)benzaldehyde:

  • Step 1 : Condensation of 4-(furan-2-yl)benzaldehyde with nitroethane in acetic acid (AcOH) catalyzed by anhydrous sodium acetate (NaOAc) yields the β-nitro alcohol intermediate.
  • Step 2 : Reduction of the nitro group using hydrogen gas (H₂) over palladium on carbon (Pd/C) or catalytic hydrogenation to form the primary amine.

Reaction Conditions :

Step Reagents/Conditions Yield
1 NaOAc, AcOH, reflux 67%
2 H₂ (1 atm), Pd/C, EtOH 82%

Alternative Pathway: Grignard Addition

  • Step 1 : Reaction of 4-(furan-2-yl)benzaldehyde with ethylene oxide in the presence of a Grignard reagent (e.g., MgBr₂) forms the 2-hydroxyethyl alcohol.
  • Step 2 : Conversion to the amine via Gabriel synthesis or Hofmann degradation.

Coupling to Form the Carboxamide

Aminolysis of Pyrazole Ester

The patent EP3677572A1 describes a high-yield aminolysis method:

  • Reaction : The pyrazole-4-carboxylic acid ester reacts with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine in toluene or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
  • Conditions : 80°C for 12 hours, yielding 89% without byproduct removal.

Key Advantages :

  • Eliminates need to remove alcohol byproducts.
  • Scalable for industrial production.

Carbodiimide-Mediated Coupling

For laboratory-scale synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) are used:

  • Reaction : Activation of the carboxylic acid with EDCI/HOBt in dichloromethane (DCM), followed by amine addition at 25°C.
  • Yield : 75–82% after column chromatography.

Spectroscopic Validation :

  • IR : 1652 cm⁻¹ (C=O stretch), 3343 cm⁻¹ (N-H stretch).
  • ¹H NMR : δ 8.77 ppm (pyrazole H5), δ 7.46–8.33 ppm (aromatic and furan protons).

Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvents : DMF and toluene show superior reactivity due to high polarity and boiling points.
  • Base Impact : Potassium carbonate outperforms triethylamine in minimizing side reactions during aminolysis.

Purity and Yield Enhancement

  • Crystallization : Recrystallization from acetic acid improves purity to >98%.
  • Challenges :
    • Epimerization during reductive amination requires careful pH control.
    • Furyl group sensitivity to strong acids necessitates mild conditions.

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